molecular formula C12H17N3O2S B6498241 (Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide CAS No. 1379417-62-5

(Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide

Cat. No.: B6498241
CAS No.: 1379417-62-5
M. Wt: 267.35 g/mol
InChI Key: QZBNITAFEUMINW-UHFFFAOYSA-N
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Description

(Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are widely used in pharmaceuticals and other chemical applications due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cycloaddition reaction, where a suitable precursor containing the thiophene moiety is reacted with a piperidine derivative under specific conditions. The reaction conditions often require the use of catalysts, such as palladium(II) or organocatalysts, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its biological applications include its potential use as a pharmacophore in drug discovery, where it may interact with specific biological targets to modulate their activity.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For instance, they might be investigated for their anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other piperidine derivatives, thiophene derivatives, and hydroxamic acid derivatives.

Uniqueness

What sets (Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide apart from other compounds is its unique combination of functional groups and structural features, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-8-2-3-10(18-8)12(16)15-6-4-9(5-7-15)11(13)14-17/h2-3,9,17H,4-7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBNITAFEUMINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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